3-Cyano-5-(2-fluorophenyl)phenol
Description
3-Cyano-5-(2-fluorophenyl)phenol is a substituted phenol derivative featuring a cyano group at the 3-position and a 2-fluorophenyl group at the 5-position of the aromatic ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The cyano group acts as a strong electron-withdrawing moiety, enhancing the acidity of the phenolic hydroxyl group and influencing intermolecular interactions.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-4-2-1-3-12(13)10-5-9(8-15)6-11(16)7-10/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVNVLHXVRZRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C#N)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684629 | |
| Record name | 2'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-95-3 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 2′-fluoro-5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For this compound, this method involves coupling a boronic acid derivative with a halogenated phenol precursor.
Typical Protocol :
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Step 1 : Protection of the phenol hydroxyl group in 5-bromo-3-cyanophenol using a tert-butyldimethylsilyl (TBS) group to prevent side reactions during coupling.
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Step 2 : Palladium-catalyzed coupling between TBS-protected 5-bromo-3-cyanophenol and 2-fluorophenylboronic acid. A representative reaction uses tetrakis(triphenylphosphine)palladium(0) (1–5 mol%), sodium carbonate (2 equiv), and a 1,4-dioxane/water solvent system at 100–120°C.
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Step 3 : Deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) to yield the final product.
Key Data :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | 120°C | 68% |
| PdCl₂(dppf) (2 mol%) | Cs₂CO₃ | THF/H₂O | 100°C | 72% |
Direct Cyanation of Halogenated Intermediates
Introducing the cyano group via nucleophilic substitution or metal-catalyzed cyanation is a viable route.
Copper-Mediated Cyanation :
5-Bromo-2-fluorophenylphenol undergoes cyanation using CuCN (2 equiv) in dimethylformamide (DMF) at 150°C. This method requires careful exclusion of moisture and oxygen to prevent hydrolysis of the nitrile group.
Palladium-Catalyzed Cyanation :
A more efficient approach employs Pd₂(dba)₃ (1 mol%) with Zn(CN)₂ (1.5 equiv) in toluene at 80°C. This method achieves higher regioselectivity, particularly when the substrate contains electron-withdrawing groups like fluorine.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Competing Side Reactions
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Hydrolysis of the cyano group : Mitigated by using anhydrous conditions and non-acidic catalysts.
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Ortho-Fluorine steric effects : The 2-fluorophenyl group can hinder coupling reactions; bulky ligands like XPhos improve selectivity.
Industrial-Scale Production Considerations
Catalytic System Recycling
Recent advances focus on immobilizing Pd catalysts on magnetic nanoparticles or mesoporous silica, enabling reuse for >5 cycles without significant activity loss.
Green Chemistry Metrics
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Solvent recovery : 1,4-Dioxane is recycled via distillation, reducing waste.
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Atom economy : The Suzuki-Miyaura route achieves 85% atom efficiency, superior to traditional Ullmann-type couplings.
Analytical Characterization
Critical quality control parameters include:
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HPLC purity : >99.5% (C18 column, acetonitrile/water gradient).
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¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, OH), 8.1–7.4 (m, 4H, aromatic), 7.0 (s, 1H, CN).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2-fluorophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyano-5-(2-fluorophenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Core Structure: Phenol vs. Thiazole/Triazole: The phenolic core in this compound enables hydrogen bonding, enhancing solubility compared to thiazole derivatives (e.g., ). Triazole-containing analogs () exhibit improved metabolic stability due to the heterocyclic ring . Electron-Withdrawing Groups: The cyano group in the target compound increases acidity (pKa ~8–9 estimated) compared to methoxy or halogen substituents in NBOMe derivatives (), which may influence pharmacokinetics .
Substituent Effects: 2-Fluorophenyl: Common in antimicrobial () and psychoactive compounds (), this group enhances lipophilicity (logP ~2.5–3.5) and may improve blood-brain barrier penetration . Cyano vs. Mercapto: The cyano group’s electron-withdrawing nature contrasts with the mercapto group (-SH) in ’s triazole derivative, which may contribute to redox-mediated antifungal activity .
Toxicity: The triazole-phenol hybrid () is classified as low toxicity (Class IV), while NBOMe derivatives () are associated with high neurotoxicity. The absence of a basic amine in this compound may reduce CNS-related toxicity risks compared to NBOMe analogs .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Analogs
Analysis :
- Lipophilicity: The 2-fluorophenyl group increases logP in all compounds, but the cyano group in the target compound may moderate this effect compared to NBOMe derivatives .
- Solubility: The phenolic -OH and polar cyano group enhance aqueous solubility relative to thiazole or methoxy-substituted analogs, suggesting better oral bioavailability .
Q & A
Q. What are the optimal synthetic routes for 3-Cyano-5-(2-fluorophenyl)phenol, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step reactions, such as cyano group introduction via nucleophilic substitution or condensation reactions. Key steps may include:
- Electrophilic aromatic substitution to introduce the fluorophenyl group at the 5-position.
- Cyanation using reagents like copper(I) cyanide or nitrile precursors under controlled pH and temperature. Reaction optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., palladium for cross-coupling reactions). Post-synthesis purification via column chromatography or recrystallization is critical for yield improvement .
Q. How can the structural integrity of this compound be validated?
Use X-ray crystallography (via SHELX programs) for unambiguous confirmation of the molecular structure, particularly the positions of the cyano and fluorophenyl groups . Complementary techniques include:
- NMR spectroscopy : NMR to confirm fluorine substitution and NMR for cyano group identification.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What strategies are effective for analyzing conflicting data in the compound’s biological activity assays?
Discrepancies in activity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions. Mitigation approaches include:
- Dose-response standardization : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control normalization : Include reference compounds (e.g., fluconazole for antifungal assays) to calibrate activity thresholds.
- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and validate via enzymatic inhibition assays .
Q. How can the compound’s pharmacokinetic properties be methodically evaluated?
Perform ADME (Absorption, Distribution, Metabolism, Excretion) profiling using:
- In vitro models : Caco-2 cell monolayers for intestinal absorption potential.
- Metabolic stability assays : Liver microsomes to assess CYP450-mediated degradation.
- In silico tools : ProTox 3.0 or pkCSM to predict toxicity (e.g., hepatotoxicity) and bioavailability .
Q. What advanced spectroscopic methods are suitable for quantifying trace impurities in the compound?
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water gradients (λ = 254 nm for aromatic detection).
- LC-MS/MS : For trace impurity profiling, employ multiple reaction monitoring (MRM) to detect degradation byproducts.
- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (%RSD < 2%), and LOD/LOQ determination .
Structure-Activity Relationship (SAR) Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s bioactivity compared to other halogenated analogs?
The electron-withdrawing fluorine enhances metabolic stability and membrane permeability. Comparative SAR studies with chloro or bromo analogs can reveal:
Q. What role does the cyano group play in modulating reactivity?
The cyano group acts as a hydrogen-bond acceptor and electron-deficient site, facilitating:
- Nucleophilic attacks : In pro-drug activation (e.g., conversion to amines under reductive conditions).
- Photostability : UV studies (200–400 nm) can assess degradation pathways under light exposure .
Methodological Challenges
Q. How can researchers address low yields in large-scale synthesis?
- Flow chemistry : Continuous synthesis minimizes intermediate degradation.
- Microwave-assisted reactions : Enhance reaction rates and selectivity for cyano group installation.
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios .
Q. What computational approaches are recommended for predicting off-target effects?
Combine molecular dynamics simulations (GROMACS) and pharmacophore modeling (Schrödinger) to assess interactions with non-target proteins (e.g., human kinases). Validate predictions with kinase inhibition panels .
Data Presentation Example
| Property | Method/Result | Reference |
|---|---|---|
| Aqueous solubility | 12.5 µg/mL (pH 7.4, 25°C) | |
| LogP | 2.8 (predicted via ChemAxon) | |
| IC (antifungal) | 8.3 µM against C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
